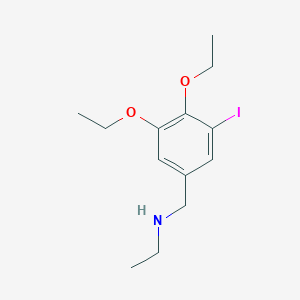![molecular formula C17H17Cl2NO2 B283413 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine](/img/structure/B283413.png)
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties, which make it suitable for use in different types of experiments.
Mecanismo De Acción
The mechanism of action of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. This inhibition leads to the disruption of certain biochemical pathways, which ultimately leads to the death of cancer cells or the destruction of pests and weeds.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of certain types of cancer cells. In addition, it has been shown to have insecticidal and herbicidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine in lab experiments include its unique chemical properties, which make it suitable for use in various types of experiments. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for proper safety measures when handling it.
Direcciones Futuras
There are several future directions for the use of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine in scientific research. One possible direction is the development of new drugs for the treatment of cancer and other diseases. Another possible direction is the development of new pesticides and herbicides that are more effective and less harmful to the environment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine involves several steps. The first step involves the reaction of 4-chlorobenzyl chloride with 3-chloro-5-methoxyphenol to form 4-chloro-3-(3-chloro-5-methoxyphenyl)benzyl chloride. The second step involves the reaction of allyl alcohol with the above compound in the presence of a base to form N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-(4-chlorophenyl)methanamine. The final step involves the reduction of the above compound using a reducing agent to form N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine.
Aplicaciones Científicas De Investigación
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(4-chlorophenyl)amine has been used in various scientific research applications. This compound has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the development of new pesticides and herbicides.
Propiedades
Fórmula molecular |
C17H17Cl2NO2 |
|---|---|
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
4-chloro-N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C17H17Cl2NO2/c1-3-8-22-17-15(19)9-12(10-16(17)21-2)11-20-14-6-4-13(18)5-7-14/h3-7,9-10,20H,1,8,11H2,2H3 |
Clave InChI |
OVLUUQVQKMFZMK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)Cl)Cl)OCC=C |
SMILES canónico |
COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)Cl)Cl)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B283331.png)
![4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B283334.png)
![2-(4-chlorophenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B283336.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B283337.png)
![N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide](/img/structure/B283339.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283341.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283342.png)
![N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283345.png)
![N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283346.png)
![2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283347.png)

![2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B283351.png)
![2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide](/img/structure/B283352.png)
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine](/img/structure/B283356.png)